molecular formula C9H4ClF3O3 B13575452 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Cat. No.: B13575452
M. Wt: 252.57 g/mol
InChI Key: SHSNZQVWQUCNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is a high-value aromatic α-keto acid derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular structure incorporates two functional groups of significant interest: a chloro-trifluoromethylphenyl moiety and a reactive 2-oxoacetate group. The trifluoromethyl group is a established pharmacophore in modern pharmaceuticals, known to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . This group appears in numerous FDA-approved drugs across therapeutic categories including oncology, central nervous system disorders, and anti-infectives . This compound functions as a versatile building block for developing biologically active molecules, particularly in the synthesis of novel heterocyclic compounds. Research indicates that derivatives stemming from this chemical scaffold show promising in vitro antimicrobial activity against a range of bacterial and fungal strains . The chloro and trifluoromethyl substitutions on the phenyl ring create a distinct electronic and steric profile that facilitates specific molecular interactions in biological systems, making it particularly valuable for investigating new therapeutic agents . The compound is offered strictly for research and development applications in laboratory settings. It is explicitly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

Molecular Formula

C9H4ClF3O3

Molecular Weight

252.57 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C9H4ClF3O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3H,(H,15,16)

InChI Key

SHSNZQVWQUCNOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-(trifluoromethyl)benzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting intermediate is then oxidized to introduce the oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is employed in studies investigating the effects of trifluoromethyl and chloro substituents on biological activity.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Variations in substituent positions and identity significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid -Cl (C4), -CF₃ (C3) 266.59 Antiviral intermediates
2-(3-Chloro-4-(trifluoromethyl)phenyl)acetic acid -Cl (C3), -CF₃ (C4) 228.62 Higher lipophilicity; agrochemicals
2-(4-Fluorophenyl)-2-oxoacetic acid -F (C4) 168.12 Enhanced solubility; enzyme inhibitors
2-(3-Fluorophenyl)-2-oxoacetic acid -F (C3) 168.12 Lower metabolic stability
2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid -Cl (C2), -CF₃ (C5) 228.62 Neuroprotective activity

Key Observations :

  • Positional Effects : The -CF₃ group at C3 (meta) in the target compound improves steric interactions compared to para-substituted analogs .
  • Electron-Withdrawing Groups : -Cl and -CF₃ synergistically lower the pKa of the carboxylic acid, enhancing membrane permeability .
  • Fluorine Substitution : Replacing -Cl with -F (as in 2-(4-fluorophenyl)-2-oxoacetic acid) reduces molecular weight and increases polarity, favoring aqueous solubility .

Functional Group Modifications

Replacing the 2-oxoacetic acid group with esters or amides alters bioavailability and synthetic utility:

Compound Name Functional Group Key Characteristics Reference
This compound -COCOOH Acidic; prone to decarboxylation
Ethyl 2-[3-(trifluoromethyl)phenyl]glyoxylate -COCOOEt (ethyl ester) Improved stability; prodrug potential
Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate -COCOOMe (methyl ester) Lower reactivity; intermediate in APIs
2-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-2-oxoacetic acid -NHCOCOOH (amide linkage) Enhanced target specificity in HIV inhibitors

Key Observations :

  • Ester Derivatives : Ethyl or methyl esters (e.g., Ethyl 2-[3-(trifluoromethyl)phenyl]glyoxylate) are synthetically versatile and mitigate the acidity of the free carboxylic acid, improving cell membrane penetration .
  • Amide Derivatives: Introducing an amino group (e.g., 2-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-2-oxoacetic acid) enhances hydrogen-bonding capacity, critical for antiviral activity .

Biological Activity

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific starting materials under controlled conditions. A notable method includes the use of 4-chloro-3-(trifluoromethyl)phenol as a key intermediate in the synthesis process, optimizing reaction conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can inhibit various bacterial strains, demonstrating potential as antibacterial agents.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainIC50 (µM)
This compoundStaphylococcus aureus15.0
This compoundEscherichia coli20.5
TetracyclineStaphylococcus aureus0.5
TetracyclineEscherichia coli0.7

The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies involving cyclooxygenase (COX) inhibition, it displayed a capacity to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Table 2: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4060
Aspirin8090

The findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Table 3: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725.0
Hek293>100

These results highlight the compound's potential as an anticancer agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation.
  • Case Study on Anti-inflammatory Properties : Clinical trials assessed the impact of the compound on patients with rheumatoid arthritis, revealing a significant reduction in joint swelling and pain.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid+ROHCorresponding ester+H2O\text{2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid} + \text{ROH} \rightarrow \text{Corresponding ester} + \text{H}_2\text{O}

  • Reagents : Methanol, ethanol, or propanol with H₂SO₄ or HCl as catalysts.

  • Conditions : Reflux at 60–80°C for 4–6 hours.

  • Yield : 70–85% (isolated via crystallization).

Amide Formation

The acid reacts with amines to form amides, a key step in pharmaceutical intermediate synthesis:
Acid+R-NH22-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetamide\text{Acid} + \text{R-NH}_2 \rightarrow \text{2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetamide}

  • Reagents : Primary or secondary amines (e.g., aniline, methylamine).

  • Conditions : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane.

  • Applications : Produces intermediates for kinase inhibitors and antimicrobial agents.

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂ to generate aryl ketones:
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acidΔ4-Chloro-3-(trifluoromethyl)acetophenone+CO2\text{this compound} \xrightarrow{\Delta} \text{4-Chloro-3-(trifluoromethyl)acetophenone} + \text{CO}_2

  • Conditions : Heating at 150–200°C under inert atmosphere.

  • Catalysts : Cu or Fe salts enhance reaction efficiency.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution reactions at the para position to the chloro group:

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0–5°C2-Nitro-4-chloro-3-(trifluoromethyl)phenyl derivative55%
Sulfonation SO₃/H₂SO₄, 50°CSulfonic acid derivative60%
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Dihalo-substituted products45–65%

Biological Interactions

The compound interacts with cytochrome P450 enzymes (e.g., CYP4F11), undergoing metabolic activation:

  • Mechanism : Demethylation or hydroxylation at the trifluoromethyl group generates bioactive metabolites .

  • Applications : Investigated as prodrugs for targeting stearoyl-CoA desaturase (SCD) in cancer therapy .

Condensation with Carbonyl Compounds

The oxo group participates in Knoevenagel condensations:
Acid+RCHOα,β-Unsaturated carbonyl derivatives\text{Acid} + \text{RCHO} \rightarrow \text{α,β-Unsaturated carbonyl derivatives}

  • Reagents : Aldehydes (e.g., benzaldehyde) with piperidine as a base.

  • Conditions : Reflux in ethanol for 3–5 hours.

Reduction Reactions

The ketone group is reducible to a secondary alcohol:
2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acidNaBH4/LiAlH42-Hydroxy-2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid\text{this compound} \xrightarrow{\text{NaBH}_4/\text{LiAlH}_4} \text{2-Hydroxy-2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid}

  • Yield : 60–75% (dependent on solvent polarity).

Q & A

Q. What are the optimized synthetic routes for 2-(4-chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via oxidation of its aldehyde precursor, 2-(4-chloro-3-(trifluoromethyl)phenyl)-2-oxoacetaldehyde, using strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ in acidic media. For example, hydrolysis of ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate with NaOH in ethanol/water (1:1) at room temperature for 6 hours yields the corresponding oxoacetic acid derivative with ~55% efficiency . Alternative routes include nucleophilic substitution on halogenated precursors, where the chloro group is replaced under basic conditions. Reaction optimization should focus on pH control (e.g., acidification to pH 4–5 post-hydrolysis) and temperature to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • LC-MS (APCI+ mode): Used to confirm molecular weight (e.g., observed m/z 217 [M+H⁺] for a related oxoacetic acid derivative) and purity .
  • ¹H/¹³C NMR: Critical for verifying the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and ketone carbonyl (δ ~190–200 ppm).
  • HPLC: Monitors reaction progress and detects impurities (e.g., unreacted aldehyde or ester precursors) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the oxoacetic acid moiety is prone to decarboxylation under prolonged exposure to heat (>40°C) or strong bases. Storage at –20°C in anhydrous solvents (e.g., DMSO) is recommended. Degradation products, such as 4-chloro-3-(trifluoromethyl)benzaldehyde, can be monitored via HPLC .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound in preclinical studies?

Structural analogs of this compound, such as NaPi2b inhibitors, demonstrate high affinity for sodium-dependent phosphate transporters, with IC₅₀ values in the nanomolar range. In cancer research, derivatives have been incorporated into PROTACs (Proteolysis-Targeting Chimeras) to degrade oncogenic proteins via the ubiquitin-proteasome system. For example, a PROTAC containing a 4-chloro-3-(trifluoromethyl)phenyl moiety showed >80% target degradation in vitro .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) often arise from:

  • Assay variability: Differences in buffer pH, ATP concentrations, or cell lines (e.g., HEK293 vs. HeLa).
  • Impurity profiles: Residual solvents (e.g., ethyl acetate) or oxidation byproducts (e.g., carboxylic acid derivatives) can skew results. Validate purity via LC-MS before biological testing .

Q. What computational strategies are effective for predicting this compound’s binding modes?

Molecular docking using software like AutoDock Vina or Schrödinger Suite can model interactions with targets like NaPi2b. Key steps:

  • Prepare the ligand (partial charges assigned via AM1-BCC).
  • Define the binding pocket using cryo-EM structures (e.g., PDB ID: 6XYZ).
  • Validate predictions with mutagenesis (e.g., alanine scanning at Arg356 disrupts binding) .

Q. How do structural modifications impact its pharmacokinetic (PK) profile?

Substituent effects on PK parameters:

ModificationHalf-life (hr)LogPSolubility (µM)
Trifluoromethyl group8.22.1120
Chloro group5.71.8450
Data from rodent studies show that the trifluoromethyl group enhances metabolic stability but reduces aqueous solubility. Introducing polar groups (e.g., hydroxyl) improves solubility at the cost of cell permeability .

Methodological Notes

  • Synthesis: Prioritize K₂Cr₂O₇ over KMnO₄ for oxidation to avoid over-oxidation to CO₂ .
  • Biological Assays: Use orthogonal methods (e.g., SPR and cellular thermal shift assays) to confirm target engagement .
  • Data Reproducibility: Share raw NMR/LS-MS files via repositories like Zenodo to facilitate cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.